Inosine oxime

Übersicht

Beschreibung

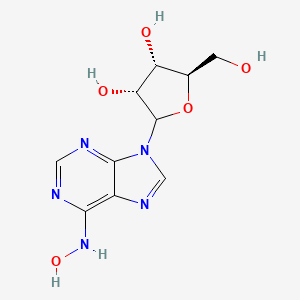

Inosine oxime is a nucleoside analog where the adenine base is modified by the addition of a hydroxy group at the nitrogen position. This compound is known for its toxic and mutagenic properties in both prokaryotic and eukaryotic cells. It is generated endogenously during cell metabolism by cytochrome P450, oxidative stress, or deviating nucleotide biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Inosine oxime typically involves the hydroxylation of adenosine. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. The reaction requires an oxygen source and a reducing agent to facilitate the transfer of the hydroxy group to the nitrogen atom of the adenine base .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps to isolate the desired compound .

Analyse Chemischer Reaktionen

Formation of Inosine Oxime

This compound is synthesized through the condensation of inosine’s carbonyl group with hydroxylamine (NH₂OH) under mildly acidic conditions. This reaction replaces the carbonyl oxygen with an oxime group (C=N-OH), forming a stable imine derivative . The reaction typically proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by protonation and tautomerization to yield the oxime .

Key Reaction Parameters

Hydrolysis of this compound

Hydrolysis of this compound under acidic or basic conditions regenerates the original carbonyl compound (hypoxanthine in inosine) and hydroxylamine. This reaction is reversible and accelerated by heat or acidic catalysts (e.g., HCl) .

Mechanism

-

Protonation : The oxime nitrogen is protonated under acidic conditions.

-

Hydrolysis : Water attacks the carbonyl carbon, breaking the C=N bond.

-

Tautomerization : The intermediate rearranges to reform the carbonyl group .

Table: Hydrolysis Conditions

| Condition | pH Range | Catalyst | Products | Source |

|---|---|---|---|---|

| Acidic | <3 | HCl, H₂SO₄ | Hypoxanthine + NH₃OH | |

| Basic | >9 | NaOH, KOH | Hypoxanthine + NH₃OH |

Reduction of this compound

Reduction of this compound with reagents like sodium borohydride (NaBH₄), hydrogenation, or hydride agents (e.g., LiAlH₄) converts the oxime into a primary amine. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of water .

Key Reduction Pathways

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Sodium borohydride | Hypoxanthine + NH₂NH₂ | Aqueous ethanol | |

| Hydrogenation (H₂) | Hypoxanthine + NH₂NH₂ | Pd/C catalyst |

Beckmann Rearrangement

General Mechanism

-

Protonation : Acidic conditions protonate the oxime hydroxyl group.

-

Migration : A neighboring group migrates to the carbonyl carbon.

Dynamic Oxime Metathesis

Under acidic conditions, this compound can undergo dynamic exchange with other oximes or carbonyl compounds via a metathesis mechanism. This process involves transient hydrolysis and reformation of oxime bonds, enabling ligand exchange .

Key Observations

-

Catalyst : Strong acids like p-toluenesulfonic acid (p-TSA) accelerate the exchange.

-

Substituent Effects : Electron-withdrawing groups stabilize intermediates, enhancing reaction rates .

Stability and Reactivity

This compound’s stability depends on environmental factors:

-

pH : Stable at neutral pH but hydrolyzes under extreme acidic/basic conditions .

-

Electronegativity : The oxygen atom in the oxime group enhances stability compared to hydrazones .

Table: Stability Factors

| Factor | Impact on Stability | Source |

|---|---|---|

| Acidic conditions | Promotes hydrolysis | |

| Basic conditions | Less stable than hydrazones | |

| Electronegative substituents | Enhances stability via inductive effects |

Catalytic Acceleration

Catalysts like aniline derivatives (e.g., p-phenylenediamine) can accelerate oxime formation by stabilizing intermediates. For this compound, such catalysts may reduce reaction times in bioconjugation or synthesis applications .

Table: Catalyst Performance

| Catalyst | Rate Enhancement | Source |

|---|---|---|

| Aniline | Baseline (1x) | |

| p-Phenylenediamine | Up to 19x |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Properties

Inosine oxime has been identified as a promising compound in the development of anticancer therapies. Research indicates that oximes can act as kinase inhibitors , targeting pathways involved in tumorigenesis. Specifically, this compound derivatives have shown high affinity for protein kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3) . These kinases are critical in regulating cell proliferation and survival, making them attractive targets for cancer treatment.

Table 1: Kinase Targets of this compound Derivatives

| Kinase Target | Role in Cancer | Inhibition Mechanism |

|---|---|---|

| Cyclin-dependent kinase (CDK) | Regulates cell cycle progression | Competitive inhibition at ATP-binding site |

| Glycogen synthase kinase 3 (GSK-3) | Involved in apoptosis and cell growth | Allosteric modulation |

| Aurora kinases | Essential for mitosis | Direct inhibition of kinase activity |

1.2 Anti-inflammatory Effects

this compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound has been shown to inhibit various inflammatory mediators, including cyclooxygenase (COX) enzymes and cytokines, thereby reducing inflammation .

Biochemical Research Applications

2.1 Acetylcholinesterase Reactivation

this compound derivatives are also studied for their role as acetylcholinesterase (AChE) reactivators . These compounds can reverse the effects of nerve agents by reactivating inhibited AChE, which is crucial for maintaining neurotransmission . The structure-activity relationship (SAR) of these compounds shows that variations in the oxime structure significantly affect their reactivation potency.

Table 2: Structure-Activity Relationship of AChE Reactivators

| Compound Type | Oxime Position | Reactivation Potency (IC50, μM) |

|---|---|---|

| Monoquaternary | Meta | 0.027 |

| Bisquaternary | Ortho | 0.064 |

Clinical Applications

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Staphylococcus aureus. The compound targets inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine metabolism, showing promise as a novel antibiotic target . This is particularly relevant given the rising resistance to conventional antibiotics.

Case Study: Efficacy Against MRSA

A study demonstrated that specific this compound derivatives displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Wirkmechanismus

Inosine oxime exerts its effects by incorporating into nucleic acids, leading to mutations and disruptions in DNA and RNA synthesis. The compound targets enzymes involved in nucleotide metabolism, such as adenosine deaminase, which catalyzes its detoxification. The presence of the hydroxy group at the nitrogen position alters the base-pairing properties of adenine, leading to errors during replication and transcription .

Vergleich Mit ähnlichen Verbindungen

N6-Hydroxylaminopurine: Another hydroxylated nucleobase with similar mutagenic properties.

N4-Hydroxycytidine: A hydroxylated cytidine analog with antiviral activity.

2-Amino-N6-hydroxylaminopurine: A derivative with both amino and hydroxy modifications.

Uniqueness: Inosine oxime is unique due to its specific modification at the nitrogen position, which significantly impacts its chemical and biological properties. This modification makes it a valuable tool for studying the effects of nucleoside analogs on cellular processes and for developing new therapeutic agents .

Biologische Aktivität

Inosine oxime is a compound derived from inosine, a purine nucleoside that plays significant roles in various biological processes, including energy metabolism and cellular signaling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Inosine and Its Derivatives

Inosine is involved in purine metabolism and has been studied for its potential therapeutic effects in conditions such as viral infections and neurodegenerative diseases. Its derivatives, including this compound, have garnered interest for their unique biological activities. This compound has been reported to exhibit anti-inflammatory, anticancer, and neuroprotective properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Kinase Inhibition : Similar to other oximes, this compound may act as a kinase inhibitor. It has been reported to inhibit various kinases involved in cell proliferation and survival pathways, which can contribute to its anticancer effects .

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from apoptosis by modulating signaling pathways associated with cell survival .

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines, showing promise as an anticancer agent:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including HT29 (colon cancer), HOP62 (lung cancer), and DU145 (prostate cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 0.010 to 0.066 µM, indicating potent activity .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HT29 | 0.010 | 1.99 |

| HOP62 | 0.045 | - |

| DU145 | 0.066 | - |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes:

- Mechanism : It inhibits lipoxygenase and cyclooxygenase pathways, leading to decreased production of inflammatory mediators.

- Case Studies : Research indicates that treatment with this compound reduces inflammation in animal models of arthritis and other inflammatory diseases .

Case Studies

- Cancer Treatment : A study demonstrated that this compound induced apoptosis in colon cancer cells through the intrinsic pathway, evidenced by increased caspase-3 activity and cytochrome C release .

- Neuroprotection : In a model of neurodegeneration, this compound administration resulted in reduced neuronal loss and improved cognitive function compared to untreated controls .

Eigenschaften

CAS-Nummer |

3414-62-8 |

|---|---|

Molekularformel |

C10H13N5O5 |

Molekulargewicht |

283.24 g/mol |

IUPAC-Name |

2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14) |

InChI-Schlüssel |

QROZCFCNYCVEDO-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |

Aussehen |

Solid powder |

Key on ui other cas no. |

24822-51-3 3414-62-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-hydroxyadenosine 6-N-HYDROXYADENOSINE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.